(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a benzylidene group, and functional groups such as hydroxyl, methoxy, and sulfanyl. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 2-aminothiophenol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzylidene group can be reduced to form the corresponding benzyl derivative.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibiting key enzymes involved in biological processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-mercapto-1,3-thiazol-4(5H)-one: Similar structure with a mercapto group instead of a sulfanyl group.
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazol-4(5H)-one: Similar structure with a thioxo group instead of a sulfanyl group.
Uniqueness
(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-sulfanyl-1,3-thiazol-4(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities
Properties
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3S2/c1-15-8-4-6(2-3-7(8)13)5-9-10(14)12-11(16)17-9/h2-5,13H,1H3,(H,12,14,16)/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXPWWRBBBGOLO-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=S)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5447-37-0 |
Source
|
Record name | NSC16949 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16949 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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